![molecular formula C15H13N3O6S2 B15006266 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B15006266.png)
2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-4,5-dimethoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-4,5-dimethoxybenzoic acid is a complex organic compound that features a benzothiadiazole moiety fused with a sulfonamido group and a dimethoxybenzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,1,3-benzothiadiazole-4-sulfonamido)-4,5-dimethoxybenzoic acid typically involves the reaction of 2,1,3-benzothiadiazole with sulfonamide and subsequent coupling with 4,5-dimethoxybenzoic acid. The reaction conditions often require the use of thionyl chloride in pyridine to facilitate the formation of the benzothiadiazole ring . The overall yield and purity of the compound can be optimized by controlling the reaction temperature and time.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamido group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzothiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used under acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms onto the benzothiadiazole ring.
Scientific Research Applications
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-4,5-dimethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(2,1,3-benzothiadiazole-4-sulfonamido)-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The sulfonamido group may enhance the compound’s binding affinity to its targets, while the dimethoxybenzoic acid structure can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(2,1,3-Benzothiadiazole-4-sulfonamido)benzoic acid: Similar structure but lacks the dimethoxy groups.
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-4-(methylsulfanyl)butanoic acid: Contains a methylsulfanyl group instead of dimethoxy groups.
Uniqueness
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-4,5-dimethoxybenzoic acid is unique due to the presence of both the benzothiadiazole and dimethoxybenzoic acid moieties, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C15H13N3O6S2 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-4,5-dimethoxybenzoic acid |
InChI |
InChI=1S/C15H13N3O6S2/c1-23-11-6-8(15(19)20)10(7-12(11)24-2)18-26(21,22)13-5-3-4-9-14(13)17-25-16-9/h3-7,18H,1-2H3,(H,19,20) |
InChI Key |
QJZSQKBHMOJUDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC3=NSN=C32)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-2-[5-(2,3-dichlorophenyl)furan-2-yl]ethenyl}-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B15006192.png)
![3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B15006195.png)
![3-[1-Bromo-2-(4-chlorophenyl)-2-oxoethyl]-6-(4-bromophenyl)-3,5,5-trimethyloxane-2,4-dione](/img/structure/B15006199.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-ethoxybenzamide](/img/structure/B15006201.png)
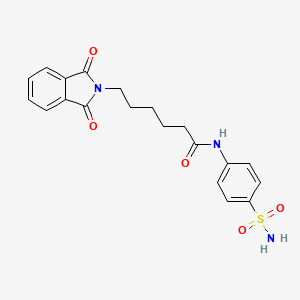
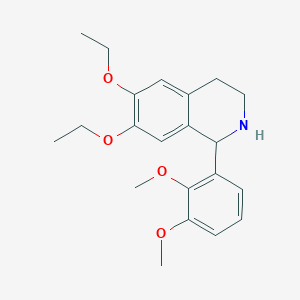
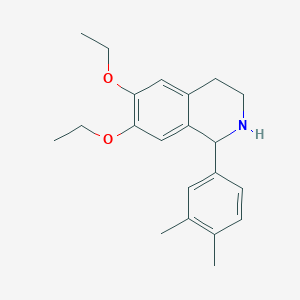

![7-(4-chlorophenyl)-1-[2-(3,4-diethoxyphenyl)ethyl]-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15006239.png)
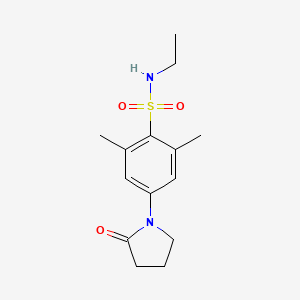
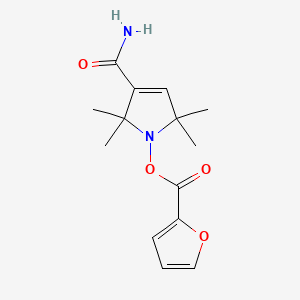
![7-(Adamantan-1-YL)-1,3-dimethyl-8-(4-methylphenyl)-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione](/img/structure/B15006254.png)
![3-[(2-chlorobenzyl)sulfanyl]-5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B15006260.png)
![N-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B15006269.png)
